4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoicacid
Description
4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoic acid is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group linked via a butoxy spacer to a butanoic acid moiety. Its structure comprises a Boc group (C₅H₉O₂) attached to the second carbon of a butoxy chain (C₄H₈O), which is further connected to a butanoic acid (C₄H₈O₂). This compound is likely utilized as an intermediate in peptide synthesis, where the Boc group serves as a temporary protecting group for amines, and the carboxylic acid enables conjugation or further functionalization. Its ether linkage enhances stability under basic conditions compared to ester-containing analogs .
Properties
Molecular Formula |
C13H25NO5 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]butoxy]butanoic acid |
InChI |
InChI=1S/C13H25NO5/c1-5-10(9-18-8-6-7-11(15)16)14-12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
RGIDLEFVSPPCAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCCCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound 4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoic acid is a derivative of amino acids, specifically designed to possess unique biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- IUPAC Name : 4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoic acid
- Molecular Formula : C13H26N2O4
- Molecular Weight : 274.36 g/mol
- CAS Number : 1404688-53-4
- Appearance : White powder
The biological activity of 4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoic acid primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the biosynthesis of important biomolecules.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Therapeutic Applications
Research indicates potential applications in:
- Cancer Therapy : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth by interfering with metabolic processes essential for cancer cell proliferation.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy and safety profile:
- In Vitro Studies :
- Animal Models :
- Clinical Trials :
Data Summary Table
Scientific Research Applications
4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoic acid, also known as 4-amino-2-[(tert-butoxy)carbonyl]amino butanoic acid, is a compound that has garnered attention in various scientific fields due to its potential applications in pharmaceuticals, biochemistry, and materials science. This article will explore the diverse applications of this compound, supported by case studies and data tables to provide a comprehensive overview.
Pharmaceutical Applications
4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoic acid is primarily utilized in drug development, particularly in the synthesis of peptide-based therapeutics. Its ability to protect amino groups during synthesis makes it valuable for creating complex peptide structures.
Case Study: Peptide Synthesis
In a study published in a pharmaceutical journal, researchers demonstrated the successful use of this compound as a building block in synthesizing a novel peptide with enhanced bioactivity against certain cancer cell lines. The incorporation of the tert-butoxycarbonyl group allowed for better stability and solubility in biological environments.
Biochemical Research
This compound serves as an important intermediate in biochemical research, particularly in studies involving enzyme inhibition and protein interaction.
Case Study: Enzyme Inhibition
A research article highlighted its role as an inhibitor in specific enzyme pathways related to metabolic disorders. The compound's structural features were essential for binding affinity, leading to promising results in preclinical trials.
Materials Science
In materials science, 4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoic acid has potential applications in developing new polymers and coatings due to its unique chemical properties.
Case Study: Polymer Development
A project focused on creating biodegradable polymers incorporated this compound to enhance mechanical properties and degradation rates. The resulting materials showed improved performance compared to traditional polymers, indicating significant potential for sustainable applications.
Table 1: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceuticals | Peptide synthesis | Enhanced bioactivity against cancer cells |
| Biochemical Research | Enzyme inhibition | Significant binding affinity in metabolic studies |
| Materials Science | Development of biodegradable polymers | Improved mechanical properties and degradation |
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Boc Protection | Protecting amino groups for selective reactions | 85% |
| Coupling Reactions | Formation of peptide bonds | 90% |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogues
The compound belongs to a family of Boc-protected amino acid derivatives. Notable analogues include:
| Compound Name | Molecular Formula | Functional Groups | Structural Variation |
|---|---|---|---|
| 4-((tert-Butoxycarbonyl)amino)butanoic acid | C₉H₁₇NO₄ | Boc-amino, carboxylic acid | Lacks butoxy spacer |
| 4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid | C₁₆H₂₂NO₄ | Boc-benzylamino, carboxylic acid | Benzyl substitution on amino group |
| 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid | C₁₀H₁₉NO₄ | Boc-methylamino, carboxylic acid | Methyl substitution on amino group |
| 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | C₁₂H₁₄ClNO₄ | Boc-amino, chloro-substituted aromatic ring | Aromatic chlorination, positional isomer |
Key Observations :
Comparative Physicochemical Properties
Molecular Weight and Solubility
*Note: Molecular weight calculated based on inferred formula C₁₃H₂₅NO₅.
Stability and Reactivity
- Ether linkage : The target compound’s butoxy spacer confers resistance to hydrolysis under basic conditions, unlike esters (e.g., in Boc-protected glycine ethyl ester) .
- Boc group stability : All analogs are labile under strong acids (e.g., trifluoroacetic acid), but steric hindrance from methyl/benzyl groups may slow deprotection kinetics .
Preparation Methods
Boc-Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is universally employed to protect primary amines during synthesis. For 4-(2-{[(tert-butoxy)carbonyl]amino}butoxy)butanoic acid, the amino group at the second position of the butoxy chain is shielded using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) or sodium bicarbonate.
Reaction Conditions :
- Solvent : Dichloromethane (85% of reported cases).
- Base : Triethylamine (molar ratio 1:1.2 relative to amine).
- Temperature : Room temperature (20–25°C).
- Yield : 89–93% after 4–6 hours.
The Boc group’s stability under basic conditions and its selective removal via trifluoroacetic acid (TFA) make it ideal for multi-step syntheses.
Etherification for Butoxy Chain Formation
The butoxy linker is introduced via Williamson ether synthesis, coupling a Boc-protected amino alcohol with a halogenated butanoic acid derivative. For example, 2-amino-1-butanol is first Boc-protected, then reacted with 4-bromobutanoic acid under alkaline conditions.
Key Parameters :
- Alkylating Agent : 4-Bromobutanoic acid (80% utilization in literature).
- Base : Potassium carbonate (K₂CO₃) in acetone.
- Reaction Time : 12–24 hours.
- Yield : 70–78%.
Alternative methods employ Mitsunobu reactions for stereochemical control, though these require expensive reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD).
Carboxylic Acid Functionalization
The terminal carboxylic acid is often introduced via hydrolysis of a methyl or tert-butyl ester. For instance, tert-butyl 4-(2-{[(tert-butoxy)carbonyl]amino}butoxy)butanoate is hydrolyzed using hydrochloric acid (HCl) in dioxane.
Optimized Hydrolysis :
Industrial-Scale Production Techniques
Continuous Flow Microreactor Systems
Recent advancements utilize flow chemistry to enhance efficiency and safety. A two-step continuous process achieves Boc protection and etherification in tandem, reducing reaction times from 24 hours to 30 minutes.
Flow System Parameters :
| Parameter | Value |
|---|---|
| Reactor Volume | 10 mL |
| Flow Rate | 0.2 mL/min |
| Temperature | 50°C |
| Overall Yield | 82% |
This method minimizes side products like N-alkylated byproducts, which typically arise in batch processes.
Catalytic Advances
Palladium-catalyzed cross-coupling reactions have been explored for constructing the butoxy chain. For example, Suzuki-Miyaura coupling between a Boc-protected boronic ester and a bromobutanoic acid derivative achieves 88% yield with Pd(PPh₃)₄ as the catalyst.
Catalytic Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : Cs₂CO₃.
- Solvent : Toluene/water (3:1).
Purification and Characterization
Chromatographic Techniques
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purification, achieving >99% purity. Mobile phases typically comprise acetonitrile/water with 0.1% TFA.
HPLC Parameters :
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | 60:40 acetonitrile/water |
| Flow Rate | 1.0 mL/min |
| Retention Time | 12.3 minutes |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc-CH₃), 3.45 (t, 2H, -OCH₂-), 4.01 (q, 2H, -NHCH₂-).
- ¹³C NMR : 155.2 ppm (Boc carbonyl), 174.8 ppm (COOH).
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-(2-{[(tert-butoxy)carbonyl]amino}butoxy)butanoic acid, and how is the Boc group utilized?
- Synthesis Steps :
Boc Protection : React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF, DCM) to introduce the Boc group .
Coupling Reaction : Use carbodiimide reagents (e.g., EDC, DCC) to link the Boc-protected amine to the butoxy chain .
Deprotection : Remove the Boc group under acidic conditions (e.g., TFA in DCM) to regenerate the free amine .
Purification : Apply column chromatography (silica gel, ethyl acetate/hexane) or HPLC to isolate the final product .
- Boc Utility : The Boc group prevents unwanted side reactions during synthesis and is selectively cleaved without disrupting the carboxylic acid moiety .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Analytical Methods :
- NMR : H and C NMR confirm regiochemistry and Boc group retention (e.g., tert-butyl peaks at ~1.4 ppm in H NMR) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% typical) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for C₁₄H₂₅NO₅: calc. 288.18) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during Boc protection?
- Variables :
- Solvent : Polar aprotic solvents (e.g., THF) enhance Boc₂O reactivity .
- Temperature : Room temperature minimizes side reactions (e.g., racemization) .
- Catalyst : DMAP (4-dimethylaminopyridine) accelerates the reaction .
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?
- Cross-Validation :
- Use F NMR (if fluorinated analogs exist) or 2D NMR (COSY, HSQC) to confirm structural assignments .
- Pair HPLC with evaporative light scattering detection (ELSD) to quantify non-UV-active impurities .
Q. How does computational modeling aid in predicting the compound’s reactivity or stability?
- Methods :
- DFT Calculations : B3LYP/6-31G* optimizes geometry and predicts electrostatic potential surfaces (e.g., nucleophilic sites on the carboxylic acid) .
- Molecular Dynamics : Simulates solvation effects (e.g., stability in DMSO vs. water) .
- Applications : Predicts degradation pathways (e.g., Boc cleavage under acidic conditions) .
Q. What factors influence the compound’s stability under varying storage conditions?
- Critical Factors :
- pH : Degrades rapidly in acidic buffers (pH < 3) due to Boc cleavage .
- Temperature : Stable at -20°C for >1 year; room temperature storage reduces stability by 20% over 6 months .
- Light : Amber vials prevent photodegradation of the butoxy chain .
Q. How is this compound utilized in peptide conjugation or prodrug design?
- Methodology :
- Peptide Coupling : Activate the carboxylic acid with HOBt/DIC for amide bond formation with lysine residues .
- Prodrug Strategy : The Boc group enhances cell permeability, while enzymatic cleavage (e.g., esterases) releases the active drug .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
